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molecular formula C12H17NO3 B1467914 Tert-butyl 4-amino-2-methoxybenzoate CAS No. 1215074-48-8

Tert-butyl 4-amino-2-methoxybenzoate

Cat. No. B1467914
M. Wt: 223.27 g/mol
InChI Key: BZXSOMGDXLCMQF-UHFFFAOYSA-N
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Patent
US09447028B2

Procedure details

tert-Butyl 2-methoxy-4-nitrobenzoate (2) (271 mg, 1.07 mmol) was dissolved in MeOH (270 mL) and passed through a Thales ‘H-cube’ cartridge (10% Pd/C) at a flow rate of 1 mL/min at 25° C. under full H2 mode. The solvent was removed in vacuo to afford tert-butyl 4-amino-2-methoxybenzoate (3) (234 mg, 92%) as a pale yellow solid: m/z 222 [M−H]− (ES−); 1H-NMR (400 MHz, DMSO-d6) δ: 7.41 (1H, d), 6.16 (1H, d), 6.09 (1H, dd), 5.82 (2H, br s), 3.68 (3H, s), 1.45 (9H, s).
Quantity
271 mg
Type
reactant
Reaction Step One
Name
Quantity
270 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:15]=[C:14]([N+:16]([O-])=O)[CH:13]=[CH:12][C:4]=1[C:5]([O:7][C:8]([CH3:11])([CH3:10])[CH3:9])=[O:6]>CO.[Pd]>[NH2:16][C:14]1[CH:13]=[CH:12][C:4]([C:5]([O:7][C:8]([CH3:10])([CH3:11])[CH3:9])=[O:6])=[C:3]([O:2][CH3:1])[CH:15]=1

Inputs

Step One
Name
Quantity
271 mg
Type
reactant
Smiles
COC1=C(C(=O)OC(C)(C)C)C=CC(=C1)[N+](=O)[O-]
Name
Quantity
270 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 25° C.
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=C(C(=O)OC(C)(C)C)C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 234 mg
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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